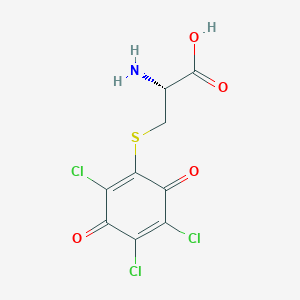
S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,4,5-Tricloro-3,6-dioxociclohexa-1,4-dien-1-il)-L-cisteína es un compuesto orgánico complejo caracterizado por su estructura única, que incluye múltiples átomos de cloro y una porción de cisteína.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de S-(2,4,5-Tricloro-3,6-dioxociclohexa-1,4-dien-1-il)-L-cisteína típicamente involucra la reacción de 2,4,5-tricloro-3,6-dioxociclohexa-1,4-dien-1-il con L-cisteína bajo condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo, con la adición de un catalizador adecuado para facilitar la reacción. La mezcla se agita a una temperatura específica y se monitorea hasta que se forma el producto deseado .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más escalables, como la síntesis de flujo continuo. Este método permite la producción eficiente de grandes cantidades del compuesto mientras se mantiene una alta pureza y rendimiento. El uso de sistemas automatizados y técnicas avanzadas de monitoreo garantiza una calidad constante y minimiza el riesgo de contaminación .
Análisis De Reacciones Químicas
Tipos de Reacciones
S-(2,4,5-Tricloro-3,6-dioxociclohexa-1,4-dien-1-il)-L-cisteína experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en solución acuosa.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o alcoholes .
Aplicaciones Científicas De Investigación
S-(2,4,5-Tricloro-3,6-dioxociclohexa-1,4-dien-1-il)-L-cisteína tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles efectos en los procesos celulares y sus interacciones con las moléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como antioxidante o agente antiinflamatorio.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de S-(2,4,5-Tricloro-3,6-dioxociclohexa-1-4-dien-1-il)-L-cisteína implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a proteínas y enzimas, alterando su actividad y afectando varios procesos bioquímicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en el estrés oxidativo, ejerciendo así efectos antioxidantes .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-Metil-3-(2,4,5-trimetil-3,6-dioxociclohexa-1,4-dien-1-il)butanoico: Similar en estructura pero con diferentes grupos funcionales.
2-Cloro-4,6-Disustituida s-Triazina: Comparte algunas propiedades químicas pero difiere en su estructura central.
Unicidad
S-(2,4,5-Tricloro-3,6-dioxociclohexa-1-4-dien-1-il)-L-cisteína es única debido a su combinación específica de átomos de cloro y la porción de cisteína, que imparte propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Número CAS |
185065-79-6 |
|---|---|
Fórmula molecular |
C9H6Cl3NO4S |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2,4,5-trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H6Cl3NO4S/c10-3-4(11)7(15)8(5(12)6(3)14)18-1-2(13)9(16)17/h2H,1,13H2,(H,16,17)/t2-/m0/s1 |
Clave InChI |
CGENXFWGJJFBLR-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)SC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
SMILES canónico |
C(C(C(=O)O)N)SC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


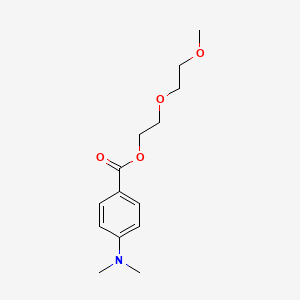
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
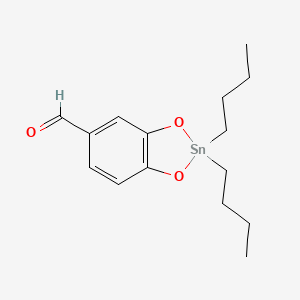
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
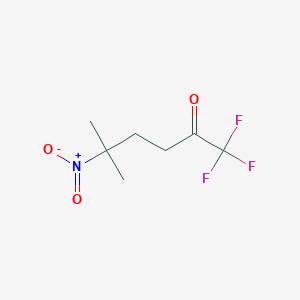
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
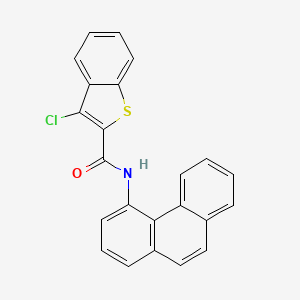
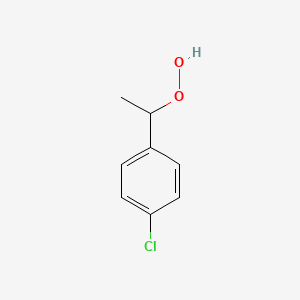
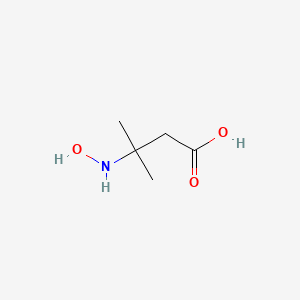
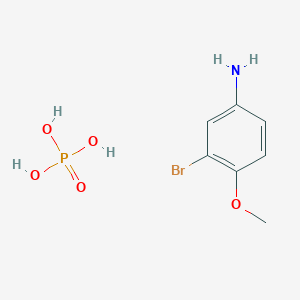
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
